molecular formula C11H12N2O2 B5006524 N-cyclopropyl-N'-phenylethanediamide

N-cyclopropyl-N'-phenylethanediamide

Cat. No.: B5006524
M. Wt: 204.22 g/mol
InChI Key: PPXGRGIPERBDLE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide backbone (NH-C(=O)-C(=O)-NH) substituted with a cyclopropyl group on one nitrogen and a phenyl group on the other.

Properties

IUPAC Name

N-cyclopropyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(11(15)13-9-6-7-9)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXGRGIPERBDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-phenylethanediamide typically involves the reaction of cyclopropylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of N-cyclopropyl-N’-phenylethanediamide may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amides to acyl chlorides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Acyl chlorides or other substituted derivatives.

Scientific Research Applications

N-cyclopropyl-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS No. Molecular Formula Substituents (R₁, R₂) Key Properties/Applications References
N-cyclopropyl-N'-phenylethanediamide Not provided C₁₁H₁₂N₂O₂ R₁ = cyclopropyl, R₂ = phenyl Hypothesized use in ligand design -
N-(4-chlorobenzyl)-N'-phenylethanediamide 5379-25-9 C₁₅H₁₃ClN₂O₂ R₁ = 4-chlorobenzyl, R₂ = phenyl Potential intermediate in drug synthesis
N,N'-Diphenylethanediamide 620-81-5 C₁₄H₁₂N₂O₂ R₁ = phenyl, R₂ = phenyl Simpler analog; polymer precursor
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N'-phenyl-ethanediamide 61206-72-2 C₁₂H₁₆N₂O₅ R₁ = polar hydroxyalkyl, R₂ = phenyl Enhanced solubility due to hydroxyl groups

Key Observations:

  • Solubility : Polar substituents (e.g., hydroxyl groups in CAS 61206-72-2) improve aqueous solubility, whereas aromatic groups (phenyl, chlorobenzyl) favor lipophilicity .
  • Applications : Chlorobenzyl derivatives (e.g., 5379-25-9) may serve as intermediates in antibacterial agents, while diphenyl analogs (620-81-5) are precursors for polyimides .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-cyclopropyl-N'-phenylethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation and amide coupling. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. For example, cyclopropane derivatives often require palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent side reactions . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) to confirm substituent positions .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability.
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do cytochrome P450 enzymes influence its bioactivity?

  • Methodological Answer : Cytochrome P450 isoforms (e.g., CYP3A4, CYP2E1) catalyze N-dealkylation or hydroxylation of cyclopropane rings, as shown in analogous compounds. Use in vitro microsomal assays with NADPH cofactors to track metabolite formation. Compare kinetic parameters (Km, Vmax) across isoforms. Computational docking (e.g., AutoDock Vina) can predict binding affinities to P450 active sites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

  • Dose-response curves : Test across ≥5 concentrations to calculate IC₅₀ values.
  • Positive controls : Include known inhibitors (e.g., ketoconazole for CYP3A4 inhibition studies).
  • Meta-analysis : Compare datasets using tools like PRISMA guidelines, focusing on effect sizes and confidence intervals .

Q. What strategies validate the hypothesized receptor-targeting mechanism of this compound?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., sulfonamide-binding enzymes).
  • Knockout models : Use CRISPR-Cas9 to delete candidate receptors in cell lines and assess compound efficacy loss.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .

Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?

  • Methodological Answer : Introduce substituents (e.g., fluorine at para-phenyl positions) and analyze:

  • Lipophilicity : Measure logP via shake-flask or chromatographic methods.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting point shifts.
  • Bioavailability : Simulate intestinal permeability with Caco-2 cell monolayers .

Critical Considerations for Experimental Design

  • Ethical compliance : Ensure all in vivo studies are approved by institutional review boards (IRBs) and follow ARRIVE guidelines .
  • Data transparency : Archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo or ChemRxiv .

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